

An In-Depth Technical Guide to 2-Chloroethylmethyldimethoxysilane: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

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Compound Name:	CHLOROETHYLMETHYLDIMETH OXYSILANE
CAS No.:	13508-51-5
Cat. No.:	B1582006

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethylmethyldimethoxysilane is a bifunctional organosilane of significant interest in materials science and synthetic chemistry. Its unique molecular architecture, featuring both a hydrolyzable dimethoxysilyl group and a reactive chloroethyl group, makes it a versatile building block for a wide range of applications. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a focus on its utility in surface modification and as a precursor for functionalized materials.

Chemical and Structural Properties

Molecular Formula: C₅H₁₃ClO₂Si

Molecular Weight: 168.70 g/mol

CAS Number: 17881-65-5

The structure of **2-Chloroethylmethyldimethoxysilane** is characterized by a central silicon atom bonded to a methyl group, two methoxy groups, and a 2-chloroethyl group. This arrangement gives the molecule two distinct reactive centers, allowing for orthogonal chemical modifications.

Physicochemical Data

Property	Value
Appearance	Colorless Liquid
Boiling Point	136.1 °C at 760 mmHg
Density	0.986 g/mL
Flash Point	32.1 °C

Spectroscopic Signature

While a dedicated, peer-reviewed spectral analysis for **2-Chloroethylmethyldimethoxysilane** is not readily available in the public domain, its spectroscopic features can be reliably predicted based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

- Si-CH₃: A singlet peak is expected around 0.1-0.2 ppm.
- Si-O-CH₃: A singlet peak is anticipated in the range of 3.5-3.7 ppm.
- Si-CH₂-: A triplet is predicted around 1.0-1.2 ppm.
- -CH₂-Cl: A triplet is expected around 3.5-3.6 ppm.

¹³C NMR Spectroscopy (Predicted)

- Si-CH₃: A signal is expected in the range of -5 to 0 ppm.

- Si-O-CH₃: A signal is anticipated around 50-52 ppm.
- Si-CH₂-: A signal is predicted in the range of 15-20 ppm.
- -CH₂-Cl: A signal is expected around 45-48 ppm.

FTIR Spectroscopy (Predicted)

- Si-O-C stretching: Strong absorbance bands are expected in the region of 1080-1100 cm⁻¹.
- C-H stretching (alkyl): Peaks will be observed in the 2850-2960 cm⁻¹ range.
- Si-C stretching: A characteristic peak can be found around 1260 cm⁻¹.
- C-Cl stretching: A band in the 650-800 cm⁻¹ region is indicative of the chloroethyl group. The disappearance of Si-O-R and the formation of Si-OH and then Si-O-Si or Si-O-M (metal) are normally monitored through FTIR.[1]

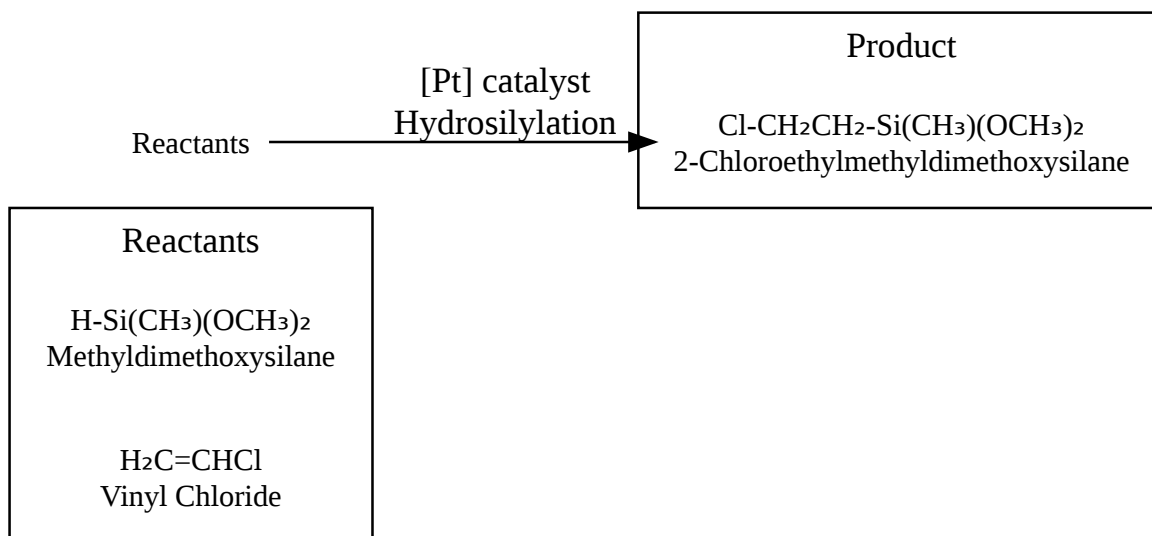
Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry, the fragmentation of **2-Chloroethylmethyldimethoxysilane** would likely involve characteristic losses. The fragmentation of ethers is similar to that of alkyl chlorides where it can undergo both heterolytic and homolytic cleavage.[2] A key fragmentation observed in the mass spectra of silyl ketoxime ethers is the N-O bond cleavage.[3]

Synthesis and Reactivity

Synthesis

The primary industrial synthesis of chloroalkylsilanes is achieved through the hydrosilylation of a chlorinated alkene.[4] For **2-Chloroethylmethyldimethoxysilane**, this involves the platinum-catalyzed addition of methyldimethoxysilane to vinyl chloride. Various platinum-based catalysts, such as Speier's and Karstedt's catalysts, are effective for this transformation.[5]



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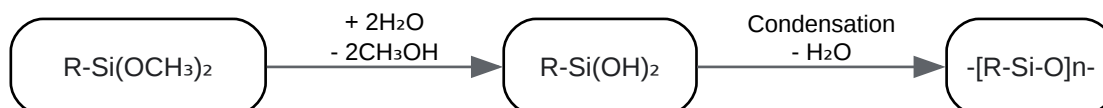
Caption: Synthesis of **2-Chloroethylmethyldimethoxysilane** via hydrosilylation.

Reactivity

The utility of **2-Chloroethylmethyldimethoxysilane** stems from its bifunctional nature, allowing for a two-fold reactivity profile.

1. Hydrolysis and Condensation of the Dimethoxysilyl Group:

The methoxy groups are susceptible to hydrolysis in the presence of water, forming silanol intermediates (Si-OH). These silanols are highly reactive and readily undergo condensation to form stable siloxane (Si-O-Si) bonds. This process is the foundation for the formation of silicone polymers and for the covalent attachment of the molecule to hydroxylated surfaces like glass, silica, and metal oxides.

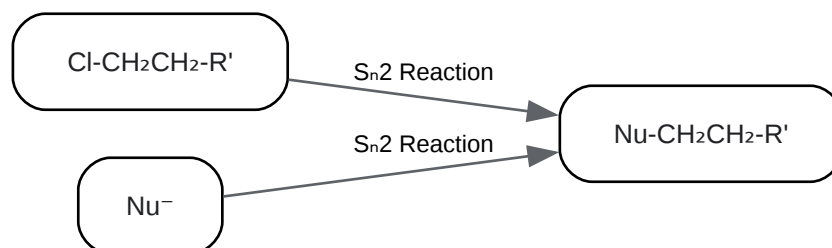


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Caption: Hydrolysis and condensation of the dimethoxysilyl group.

2. Nucleophilic Substitution of the Chloroethyl Group:

The terminal chlorine atom on the ethyl chain serves as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups. For instance, reaction with amines yields amino-functionalized silanes, while reaction with thiols produces thiol-functionalized silanes.[6][7]



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Caption: Nucleophilic substitution at the chloroethyl group.

Applications in Research and Development

The dual reactivity of **2-Chloroethylmethyldimethoxysilane** makes it a valuable tool in several areas of research and development.

Surface Modification

A primary application is the functionalization of surfaces. By first anchoring the molecule to a substrate via its siloxane linkage, a surface is created that is primed for further chemical modification through the reactive chloroethyl group. This is a common strategy for preparing surfaces for the immobilization of biomolecules, catalysts, or other functional moieties.[8][9]

Experimental Protocol: Functionalization of Silica Nanoparticles

- **Nanoparticle Suspension:** Disperse silica nanoparticles in a suitable anhydrous solvent, such as toluene, through sonication.
- **Silanization:** Add **2-Chloroethylmethyldimethoxysilane** to the nanoparticle suspension. The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C) for several hours under an inert atmosphere.

- **Washing:** Centrifuge the reaction mixture to pellet the functionalized nanoparticles. Wash the nanoparticles repeatedly with the solvent to remove unreacted silane.
- **Drying:** Dry the functionalized nanoparticles under vacuum.
- **Further Functionalization:** The chloroethyl-functionalized nanoparticles can then be reacted with a desired nucleophile (e.g., an amine-containing fluorescent dye or a thiol-containing drug molecule) to achieve the final desired surface chemistry.

Precursor for Functionalized Materials

2-Chloroethylmethyldimethoxysilane serves as a key intermediate in the synthesis of more complex organosilanes.[10] By reacting the chloroethyl group with various nucleophiles, a library of functionalized silanes can be generated. These can then be used as monomers for the synthesis of specialty polymers, as cross-linking agents, or in the preparation of functionalized mesoporous materials.[11]

Relevance to Drug Development

While direct applications in drug formulations are not widely documented, the role of bifunctional organosilanes in drug delivery systems is an active area of research.[12] These molecules can act as linkers to conjugate drugs to carrier nanoparticles, potentially through the formation of a stable bond via the chloroethyl group.[13] Furthermore, the surface modification of drug-eluting medical devices with silanes can control the release kinetics and improve biocompatibility.

Safety and Handling

2-Chloroethylmethyldimethoxysilane is a flammable liquid and should be handled in a well-ventilated fume hood. It is an irritant, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. The compound is moisture-sensitive and will react with water to release methanol.

Conclusion

2-Chloroethylmethyldimethoxysilane is a versatile and valuable bifunctional organosilane. Its orthogonal reactivity allows for its use as a surface modifying agent and as a precursor for a

wide variety of functionalized materials. For researchers and scientists in materials science and drug development, a thorough understanding of its chemical properties and reactivity is key to leveraging its full potential in the design of novel materials and delivery systems.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Chloroethylmethyldimethoxysilane: Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582006/docs#an-in-depth-technical-guide-to-2-chloroethylmethyldimethoxysilane-structure-properties-and-applications>]

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